molecular formula C4H5ClO B6264009 (3E)-4-chlorobut-3-en-2-one CAS No. 4643-20-3

(3E)-4-chlorobut-3-en-2-one

Cat. No.: B6264009
CAS No.: 4643-20-3
M. Wt: 104.5
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Description

(3E)-4-chlorobut-3-en-2-one is an organic compound with the molecular formula C4H5ClO It is a chlorinated derivative of butenone, characterized by the presence of a chlorine atom at the fourth carbon and a double bond between the third and fourth carbons

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-4-chlorobut-3-en-2-one can be achieved through several methods. One common approach involves the chlorination of butenone under controlled conditions. This process typically requires the use of chlorine gas and a suitable catalyst to facilitate the reaction. The reaction is carried out at a specific temperature and pressure to ensure the selective chlorination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced catalytic systems. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to maximize the production of the desired compound while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

(3E)-4-chlorobut-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reducing agents used.

    Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used to replace the chlorine atom.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Compounds with new functional groups replacing the chlorine atom.

Scientific Research Applications

(3E)-4-chlorobut-3-en-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (3E)-4-chlorobut-3-en-2-one involves its reactivity with various molecular targets. The compound can interact with nucleophiles, leading to the formation of new chemical bonds. In biological systems, it may interact with enzymes or other proteins, affecting their function and activity. The specific pathways involved depend on the context of its use and the nature of the interacting molecules.

Comparison with Similar Compounds

Similar Compounds

    (3E)-4-bromobut-3-en-2-one: Similar structure but with a bromine atom instead of chlorine.

    (3E)-4-iodobut-3-en-2-one: Contains an iodine atom in place of chlorine.

    (3E)-4-fluorobut-3-en-2-one: Features a fluorine atom instead of chlorine.

Uniqueness

(3E)-4-chlorobut-3-en-2-one is unique due to its specific reactivity profile and the presence of the chlorine atom, which influences its chemical behavior and potential applications. The chlorine atom’s electronegativity and size affect the compound’s reactivity in substitution and other reactions, making it distinct from its bromine, iodine, and fluorine analogs.

Properties

CAS No.

4643-20-3

Molecular Formula

C4H5ClO

Molecular Weight

104.5

Purity

95

Origin of Product

United States

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